6-O-benzyl 1-O-tert-butyl 4a-O-ethyl (4aR,7aS)-2,3,4,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1,4a,6-tricarboxylate
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Overview
Description
6-O-benzyl 1-O-tert-butyl 4a-O-ethyl (4aR,7aS)-2,3,4,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1,4a,6-tricarboxylate is a complex organic compound with the molecular formula C23H32N2O6 and a molecular weight of 432.52 g/mol This compound is characterized by its unique structure, which includes multiple ester groups and a pyrrolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-benzyl 1-O-tert-butyl 4a-O-ethyl (4aR,7aS)-2,3,4,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1,4a,6-tricarboxylate involves multiple steps, typically starting with the preparation of the pyrrolo[3,4-b]pyridine core. This core is then functionalized with various ester groups through esterification reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-O-benzyl 1-O-tert-butyl 4a-O-ethyl (4aR,7aS)-2,3,4,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1,4a,6-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-O-benzyl 1-O-tert-butyl 4a-O-ethyl (4aR,7aS)-2,3,4,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1,4a,6-tricarboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-O-benzyl 1-O-tert-butyl 4a-O-ethyl (4aR,7aS)-2,3,4,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1,4a,6-tricarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-Pyrrolo[3,4-B]Pyridine Derivatives: Compounds with similar core structures but different functional groups.
Tricarboxylic Acid Esters: Compounds with multiple ester groups and similar chemical properties.
Uniqueness
6-O-benzyl 1-O-tert-butyl 4a-O-ethyl (4aR,7aS)-2,3,4,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1,4a,6-tricarboxylate is unique due to its specific combination of ester groups and the pyrrolo[3,4-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
6-O-benzyl 1-O-tert-butyl 4a-O-ethyl (4aR,7aS)-2,3,4,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1,4a,6-tricarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O6/c1-5-29-19(26)23-12-9-13-25(21(28)31-22(2,3)4)18(23)14-24(16-23)20(27)30-15-17-10-7-6-8-11-17/h6-8,10-11,18H,5,9,12-16H2,1-4H3/t18-,23-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMGXILBCVSCBO-WZONZLPQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCN(C1CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]12CCCN([C@@H]1CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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